N-[(4-methoxyphenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
N-[(4-Methoxyphenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pyrazine core substituted with a piperazine ring and a sulfanyl acetamide moiety. The compound features dual 4-methoxyphenyl groups: one attached to the benzylamine moiety and another on the piperazine ring. The methoxy groups may enhance solubility compared to halogenated analogs, while the pyrazine-sulfanyl linkage provides a rigid scaffold for molecular recognition .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-32-21-7-3-19(4-8-21)17-28-23(31)18-34-25-24(26-11-12-27-25)30-15-13-29(14-16-30)20-5-9-22(33-2)10-6-20/h3-12H,13-18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVNGAZWSGEGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methoxyphenyl group through nucleophilic substitution reactions.
Synthesis of the Pyrazine Derivative: The pyrazine ring is synthesized separately, often involving cyclization reactions.
Coupling Reaction: The piperazine and pyrazine derivatives are coupled together using a thiol-based linker to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Common techniques include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on molecular formula.
Key Observations:
Heterocyclic Core Influence :
- The pyrazine core in the target compound distinguishes it from thiazole (e.g., ) or benzene-based analogs (e.g., ). Pyrazine’s electron-deficient nature may enhance π-π stacking interactions in receptor binding compared to electron-rich thiazoles.
- Thiazole derivatives (e.g., compound 18 in ) exhibit higher melting points (>300°C), likely due to stronger intermolecular interactions from the thiazole ring.
Substituent Effects: Methoxy vs. Sulfonyl vs.
Biological Implications :
- Piperazine derivatives with 4-methoxyphenyl substituents (e.g., ) are often explored as matrix metalloproteinase (MMP) inhibitors or dopamine receptor ligands. The target compound’s pyrazine-sulfanyl scaffold may offer unique selectivity profiles.
- Chlorinated analogs (e.g., ) could exhibit enhanced metabolic stability but increased risk of off-target interactions due to higher hydrophobicity.
Key Insights:
- The target compound’s synthesis likely parallels methods in and , involving regioselective S-alkylation and piperazine coupling.
- Thiazole derivatives require multistep condensation, whereas sulfonamide analogs prioritize sulfonylation reactions.
Computational and Crystallographic Studies
- Docking Studies : Glide XP scoring could predict the target’s binding affinity, particularly if the methoxy groups engage in hydrophobic enclosure or hydrogen bonding.
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure
The compound features a methoxyphenyl group, a piperazine moiety, and a pyrazine ring, contributing to its biological properties. The presence of sulfur in its structure may also influence its reactivity and interaction with biological targets.
The biological activity of N-[(4-methoxyphenyl)methyl]-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is primarily attributed to its interactions with various neurotransmitter systems and cellular pathways:
- Dopaminergic Activity : The piperazine component suggests potential interaction with dopamine receptors, which may be relevant for mood disorders and psychotic conditions.
- Serotonergic Modulation : Similar compounds have shown affinity for serotonin receptors, indicating possible antidepressant or anxiolytic effects.
- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a pathway for anticancer activity.
Biological Activity Data
Antitumor Activity
Recent studies have explored the anticancer properties of similar compounds. For instance, quinoxaline derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The compound under review may exhibit similar properties due to structural analogies.
Neuropharmacological Effects
Research indicates that compounds with piperazine structures often interact with neurotransmitter systems. A study on related piperazine derivatives demonstrated their effectiveness in modulating serotonin and dopamine pathways, which could translate to therapeutic effects in anxiety and depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
